molecular formula C18H18F3N5O2 B4351688 ETHYL 2-[3-CYCLOPROPYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[3-CYCLOPROPYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4351688
M. Wt: 393.4 g/mol
InChI Key: HVFFAKMNDPJSNY-UHFFFAOYSA-N
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Description

Ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, and pyrazolopyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-CYCLOPROPYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The pyrazolopyridine core is then constructed through cyclocondensation reactions involving appropriate precursors . The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, α,β-unsaturated aldehydes, potassium permanganate, chromium trioxide, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrazolopyridine derivatives, such as:

  • 1H-pyrazole
  • 3,5-dimethylpyrazole
  • Pyrazolopyridine derivatives

Uniqueness

Ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, for example, enhances its metabolic stability and bioavailability compared to similar compounds .

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-6-(1-methylpyrazol-4-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2/c1-3-28-14(27)9-26-17-15(16(24-26)10-4-5-10)12(18(19,20)21)6-13(23-17)11-7-22-25(2)8-11/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFFAKMNDPJSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CN(N=C3)C)C(F)(F)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[3-CYCLOPROPYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[3-CYCLOPROPYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[3-CYCLOPROPYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[3-CYCLOPROPYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[3-CYCLOPROPYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
ETHYL 2-[3-CYCLOPROPYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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